molecular formula C44H63N3O4 B13816307 3-Keto-N-aminoethyl-N'-aminocaproyldihydrocinnamoyl Cyclopamine

3-Keto-N-aminoethyl-N'-aminocaproyldihydrocinnamoyl Cyclopamine

Cat. No.: B13816307
M. Wt: 698.0 g/mol
InChI Key: UEXHYPKVOFBABD-MMBLKLCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts . The compound is typically synthesized in a controlled laboratory environment to ensure purity and yield.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced industrially, it involves large-scale synthesis using advanced chemical engineering techniques to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine is unique due to its enhanced potency and stability compared to its analogs. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound in research and pharmaceutical applications .

Properties

Molecular Formula

C44H63N3O4

Molecular Weight

698.0 g/mol

IUPAC Name

(3'R,3'aS,6'S,6aS,6bS,9R,11aS,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one

InChI

InChI=1S/C44H63N3O4/c1-28-24-40-42(47(27-28)41(50)16-11-31-9-12-32(13-10-31)39(49)8-6-5-7-22-46-23-21-45)30(3)44(51-40)20-18-35-36-15-14-33-25-34(48)17-19-43(33,4)38(36)26-37(35)29(44)2/h9-10,12-14,28,30,35-36,38,40,42,46H,5-8,11,15-27,45H2,1-4H3/t28-,30+,35-,36-,38-,40?,42-,43-,44-/m0/s1

InChI Key

UEXHYPKVOFBABD-MMBLKLCGSA-N

Isomeric SMILES

C[C@H]1CC2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN

Origin of Product

United States

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